3-phenyl-2,3-dihydro-1H-inden-1-ol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-phenyl-2,3-dihydro-1H-inden-1-ol involves a variety of chemical reactions. For instance, the synthesis of enantiomeric pairs of trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and related derivatives was achieved through stereospecific reactions and optical resolution. These compounds were found to have affinity for dopamine D1 and D2 receptors, indicating their potential as dopamine receptor ligands . Another related compound, 2,3,4,7-Tetrahydro-1H-inden-2-ol, was synthesized via Birch reduction of indan-2-ol. This process also led to the creation of ferrocene ester derivatives through peptidic coupling, which were then used in coordination chemistry .
Molecular Structure Analysis
The molecular structure of these compounds has been analyzed using various techniques. For 2,3,4,7-Tetrahydro-1H-inden-2-ol, single-crystal X-ray structure analysis revealed the presence of hydrogen-bonded polymers, which is significant for understanding the compound's properties and reactivity . Similarly, the optimized molecular structure and vibrational frequencies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated using both experimental and theoretical methods, providing insights into the stability and charge transfer within the molecule .
Chemical Reactions Analysis
The chemical reactivity of these compounds is diverse. For example, the ferrocene ester derivatives synthesized from 2,3,4,7-Tetrahydro-1H-inden-2-ol were used to react with RuCl3·nH2O to produce a mixture of isomers of a ruthenium complex . The study of products and reaction paths for the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde revealed that N-hydroxymethyl aniline is likely a key intermediate, which can further react to form benzoxazine and byproducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of hydrogen bonds in 2,3,4,7-Tetrahydro-1H-inden-2-ol suggests a high degree of polymerization, which can affect its solubility and melting point . The molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde indicated that certain functional groups are crucial for binding, which could influence its pharmacological activity .
Scientific Research Applications
Tautomerism and Chemical Structure Analysis
The study of tautomerism and chemical structures related to compounds like 3-phenyl-2,3-dihydro-1H-inden-1-ol provides insights into their molecular characteristics. For instance, research on the tautomerism of similar compounds, such as 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, highlighted the existence of different molecular forms in varying solvents, offering a deeper understanding of their chemical behavior and potential applications (Arbačiauskienė et al., 2018).
Crystal Structure and Interactions
The crystal structure of related compounds, such as (E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, has been analyzed, revealing details about molecular orientation and intermolecular interactions. This information is crucial for understanding how such molecules might interact in different environments and can inform their potential use in various scientific applications (Ali et al., 2010).
Dynamic Kinetic Resolution and Enzymatic Applications
Dynamic kinetic resolution (DKR) techniques involving compounds like 3-phenyl-2,3-dihydro-1H-inden-1-ol have been explored. This research, focusing on the use of enzymes such as Candida antarctica lipase and zeolites, demonstrates the potential of these compounds in synthetic organic chemistry and biocatalysis (Shimomura et al., 2015).
Nuclear Magnetic Resonance (NMR) Studies
NMR studies on similar compounds, like diastereoisomers in chiral oxazaphosphoranes, provide valuable insights into molecular dynamics and configurations, essential for understanding their physical and chemical properties. Such information can be pivotal in developing new materials or pharmaceuticals (Cadogan et al., 1976).
properties
IUPAC Name |
3-phenyl-2,3-dihydro-1H-inden-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-9,14-16H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSYDARJANONJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-2,3-dihydro-1H-inden-1-ol |
Citations
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